molecular formula C19H32N4O B1148522 4-(1-(2-(pyrrolidin-1-yl)ethyl)-4-(tetrahydro-2H-pyran-4-yl)-1H-iMidazol-2-yl)piperidine CAS No. 1295521-50-4

4-(1-(2-(pyrrolidin-1-yl)ethyl)-4-(tetrahydro-2H-pyran-4-yl)-1H-iMidazol-2-yl)piperidine

Cat. No.: B1148522
CAS No.: 1295521-50-4
M. Wt: 332.48358
InChI Key:
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Description

4-(1-(2-(pyrrolidin-1-yl)ethyl)-4-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-yl)piperidine is a complex organic compound that features multiple functional groups, including pyrrolidine, tetrahydropyran, imidazole, and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-(pyrrolidin-1-yl)ethyl)-4-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-yl)piperidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazole ring: Starting with appropriate precursors, the imidazole ring can be synthesized through a condensation reaction.

    Attachment of the pyrrolidine group: This step involves the nucleophilic substitution of a halogenated ethyl derivative with pyrrolidine.

    Formation of the tetrahydropyran ring: This can be achieved through an acid-catalyzed cyclization reaction.

    Coupling with piperidine: The final step involves coupling the intermediate with piperidine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-(2-(pyrrolidin-1-yl)ethyl)-4-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-yl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 4-(1-(2-(pyrrolidin-1-yl)ethyl)-4-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-yl)piperidine is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1-(2-(pyrrolidin-1-yl)ethyl)-4-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in a therapeutic setting or as a research tool.

Comparison with Similar Compounds

Similar Compounds

    4-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-imidazol-2-yl)piperidine: Lacks the tetrahydropyran ring.

    4-(1-(2-(pyrrolidin-1-yl)ethyl)-4-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-yl)morpholine: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

The uniqueness of 4-(1-(2-(pyrrolidin-1-yl)ethyl)-4-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-yl)piperidine lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1295521-50-4

Molecular Formula

C19H32N4O

Molecular Weight

332.48358

Synonyms

4-(1-(2-(pyrrolidin-1-yl)ethyl)-4-(tetrahydro-2H-pyran-4-yl)-1H-iMidazol-2-yl)piperidine

Origin of Product

United States

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